molecular formula C8H13NO B012322 (S)-2-Hydroxy-2-cyclohexylacetonitrile CAS No. 107485-34-7

(S)-2-Hydroxy-2-cyclohexylacetonitrile

Cat. No.: B012322
CAS No.: 107485-34-7
M. Wt: 139.19 g/mol
InChI Key: JLNKJTJSIQKWEU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Hydroxy-2-cyclohexylacetonitrile (CAS 107485-34-7) is a chiral heterocyclic organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . Its IUPAC name, (2S)-2-cyclohexyl-2-hydroxyacetonitrile, reflects its stereochemistry, featuring a cyclohexyl group attached to a chiral carbon bearing hydroxyl (–OH) and nitrile (–C≡N) groups. The compound’s canonical SMILES string, C1CCC(CC1)C(C#N)O, highlights its cyclohexane ring and functional group arrangement .

This compound is utilized in organic synthesis, particularly in stereoselective reactions, due to its chiral center and reactive nitrile moiety. Its purity (96%) and commercial availability (e.g., Alfa Chemistry catalog ACM107485347) make it a valuable intermediate for pharmaceuticals and agrochemicals .

Properties

CAS No.

107485-34-7

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(2S)-2-cyclohexyl-2-hydroxyacetonitrile

InChI

InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2/t8-/m1/s1

InChI Key

JLNKJTJSIQKWEU-MRVPVSSYSA-N

SMILES

C1CCC(CC1)C(C#N)O

Isomeric SMILES

C1CCC(CC1)[C@@H](C#N)O

Canonical SMILES

C1CCC(CC1)C(C#N)O

Synonyms

(S)-2-HYDROXY-2-CYCLOHEXYLACETONITRILE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with (S)-2-Hydroxy-2-cyclohexylacetonitrile but differ in substituents, molecular complexity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
This compound C₈H₁₃NO 139.19 –OH, –C≡N, cyclohexyl Chiral center, monocyclic
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile C₁₀H₈N₂O₂ 188.19 –OH, –C≡N, indolinone (fused bicyclic) Indole-derived bicyclic system, ketone
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile C₁₄H₁₇NO₂ 231.29 –OH (×2), –C≡N, cyclohexyl, aryl Di-substituted chiral carbon, aromatic

Key Observations :

  • Complexity: The indolinone derivative (C₁₀H₈N₂O₂) incorporates a fused bicyclic system, increasing rigidity compared to the monocyclic this compound .

Physicochemical Properties

  • Polarity: The presence of dual –OH groups in C₁₄H₁₇NO₂ increases polarity compared to the single –OH in the target compound, affecting solubility in polar solvents like water or methanol .
  • Molecular Weight: The indolinone derivative (188.19 g/mol) and hydroxyphenyl compound (231.29 g/mol) are heavier due to additional rings and substituents, which may influence crystallization behavior .

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